molecular formula C7H15ClN2O B1374700 2-(2-Piperidinyl)acetamide hydrochloride CAS No. 118950-81-5

2-(2-Piperidinyl)acetamide hydrochloride

Cat. No. B1374700
CAS RN: 118950-81-5
M. Wt: 178.66 g/mol
InChI Key: YLWDMCVUWPXFGC-UHFFFAOYSA-N
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Description

2-(2-Piperidinyl)acetamide hydrochloride, also known as PAH, is a derivative of piperidine. Piperidine is a heterocyclic organic compound with a six-membered ring that contains a nitrogen atom. The compound is a white or off-white crystalline powder that is soluble in water, ethanol, and chloroform. The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular formula of this compound is C7H15ClN2O . The molecular weight of the compound is 178.66 g/mol . The InChI code for the compound is 1S/C7H14N2O.ClH/c8-7(10)5-6-3-1-2-4-9-6;/h6,9H,1-5H2,(H2,8,10);1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is soluble in water, ethanol, and chloroform.

Scientific Research Applications

  • Acyl-Coenzyme A: Cholesterol O-Acyltransferase (ACAT) Inhibition for Treatment of Diseases

    • A derivative of 2-(2-Piperidinyl)acetamide hydrochloride, identified as K-604, has been developed as an aqueous-soluble potent inhibitor of human ACAT-1. This inhibitor exhibits selectivity for human ACAT-1 over ACAT-2 and is considered for the treatment of diseases involving ACAT-1 overexpression, such as atherosclerosis and certain neurodegenerative disorders (Shibuya et al., 2018).
  • Antibacterial Potentials of Acetamide Derivatives

    • Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, related to this compound, have shown antibacterial potentials. These compounds, particularly one bearing a 2-methylphenyl group, demonstrated significant growth inhibition against various bacterial strains (Iqbal et al., 2017).
  • Antibacterial and Anti-Enzymatic Properties

    • N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide have been synthesized and evaluated for their antibacterial and anti-enzymatic potential, showing promising results against certain bacterial strains (Nafeesa et al., 2017).
  • Pharmacological Profile in Anxiolytics

    • Piperidine acetamide derivatives, including those related to this compound, have been found to have oral activity in animal models predictive of clinical efficacy for the treatment of anxiety. These compounds show modest affinity for neurokinin NK-1 and 2 receptors, which are involved in the regulation of mood and emotion (Kordik et al., 2006).
  • Histamine H2-Receptor Antagonism

    • Studies on the crystal structures of 2-acetoxy-N-[3-[m-(1-piperidinomethyl)phenoxy]propyl]acetamide, a compound related to this compound, have been conducted to understand the stereostructure-inhibitory activity relationship of histamine H2-receptor antagonists (In et al., 1988).
  • Synthesis of Novel Pyrazole and Thiazole Derivatives

    • The compound 2-(-Piperidin-1-yl) acetamide has been used in the synthesis of novel arylidene derivatives, which are of interest in bioorganic chemistry and could have implications for pharmaceutical research (Khalil et al., 2017).
  • Antiepileptic Activity of Derivatives

    • Derivatives of this compound have been explored for their antiepileptic activity, particularly in the context of searching for ligands with significant affinity to a specific brain-specific binding site (Kenda et al., 2004).
  • Antimicrobial Nano-Materials

    • N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have been investigated for their antimicrobial activities against pathogenic bacteria and Candida species. These compounds have shown more effectiveness against fungi than bacteria (Mokhtari & Pourabdollah, 2013).

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 2-(2-Piperidinyl)acetamide hydrochloride, is an important task of modern organic chemistry .

properties

IUPAC Name

2-piperidin-2-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-7(10)5-6-3-1-2-4-9-6;/h6,9H,1-5H2,(H2,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWDMCVUWPXFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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